ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE
Description
ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE is a thiadiazole derivative featuring a naphthalene-2-amido substituent and an ethyl acetate sulfanyl group. Thiadiazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and one sulfur atom.
Properties
IUPAC Name |
ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-2-23-14(21)10-24-17-20-19-16(25-17)18-15(22)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJELGLDLTWJYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids, under acidic or basic conditions.
Introduction of the Naphthalene Moiety: The naphthalene ring is introduced via a coupling reaction with the thiadiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-{[5-(NAPHTHALENE-2-AMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues of Thiadiazole Derivatives
The compound’s core structure aligns with several reported thiadiazole derivatives. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects: The naphthalene-2-amido group in the target compound introduces steric bulk and aromaticity, likely enhancing binding to hydrophobic pockets in biological targets compared to smaller substituents (e.g., methylphenyl in Analog 1 or amino in Analog 2) . Amino groups (Analog 2) increase nucleophilicity and reactivity, making them prone to derivatization but less stable under acidic conditions .
Heterocycle Variations :
- Replacing the thiadiazole core with oxadiazole (Analog 3) reduces sulfur content, altering electronic properties. Oxadiazoles generally exhibit lower thermal stability but improved metabolic resistance in vivo .
Crystallographic Behavior :
- Analog 1 adopts a butterfly conformation with planar thiadiazole and phenyl rings, stabilized by weak intermolecular interactions (C–H···S, C–H···π) . Similar planar arrangements are expected in the target compound due to its conjugated naphthalene system.
Safety and Reactivity :
- Analog 2’s safety data sheet (SDS) highlights standard handling precautions for thiadiazoles, including avoiding inhalation and skin contact . The target compound’s naphthalene moiety may introduce additional toxicity concerns due to polycyclic aromatic hydrocarbon (PAH) characteristics.
Biological Activity
Ethyl 2-{[5-(naphthalene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following properties:
- IUPAC Name : this compound
- Molecular Formula : C15H14N4O2S2
- Molecular Weight : 342.42 g/mol
- CAS Number : 84319-96-0
Synthesis
The synthesis of this compound involves multi-step reactions beginning from naphthalene derivatives and thiadiazole intermediates. The general synthetic route includes:
- Formation of the thiadiazole ring via condensation reactions.
- Introduction of the naphthalene amide group.
- Esterification to obtain the final ethyl ester product.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. This compound has been tested against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
| Aspergillus niger | 64 µg/mL |
These results suggest that the compound possesses moderate to strong activity against both bacterial and fungal pathogens.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This indicates potential applications in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study conducted on RAW264.7 macrophages demonstrated that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in TNF-alpha production.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The thiadiazole structure may interfere with enzyme functions critical for pathogen survival.
- Modulation of Immune Response : By affecting cytokine levels, the compound may alter immune responses in inflammatory conditions.
- Cell Membrane Disruption : The lipophilic nature of the naphthalene moiety may facilitate penetration into microbial membranes, leading to cell lysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
